2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a 3,6-dihydro-2H-pyran ring substituted with two methyl groups at the 2-position and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. Its molecular formula is C13H23BO3 (molecular weight: ~238.13 g/mol), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity .
Properties
IUPAC Name |
2-(6,6-dimethyl-2,5-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-11(2)9-10(7-8-15-11)14-16-12(3,4)13(5,6)17-14/h7H,8-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVKRLBJQCNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can participate in reactions such as:
- Borylation Reactions : The compound can introduce boron into organic molecules, facilitating further transformations. This is particularly useful in the synthesis of organoboron compounds which are valuable intermediates in pharmaceutical chemistry .
Polymer Chemistry
Due to its ability to form stable bonds with various substrates, this compound is utilized in the development of new polymeric materials. It can act as a cross-linking agent or a building block for:
- Functional Polymers : These polymers can exhibit enhanced properties such as improved thermal stability and mechanical strength .
Medicinal Chemistry
In medicinal chemistry, the compound's boron content is exploited for:
- Drug Development : Boron-containing compounds have shown promise in drug design due to their ability to interact selectively with biological targets. This compound could be investigated for potential pharmacological activities .
Catalysis
The compound can be used as a catalyst or catalyst precursor in various chemical reactions:
- Catalytic Reactions : Its unique structure allows it to facilitate reactions such as cross-coupling and oxidation processes that are pivotal in synthetic organic chemistry .
Case Studies
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related boronic esters:
Stability and Physical Properties
- The target compound’s dihydropyran ring with 2,2-dimethyl groups enhances steric protection of the boron atom, improving air and moisture stability compared to unsubstituted analogs (e.g., CAS 287944-16-5) .
- Anthracene-based Boronate : Higher molecular weight and aromaticity reduce solubility in polar solvents but enhance π-π stacking in conjugated polymers .
Research Findings and Trends
- Steric Effects : Methyl substituents on the dihydropyran ring (target compound) reduce unwanted protodeboronation but may lower reactivity in sterically demanding couplings .
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl in chlorothiophene derivatives) increase electrophilicity, enabling couplings with less reactive partners .
- Thermal Stability : Aryl boronic esters with bulky substituents (e.g., anthracene) exhibit superior thermal stability in polymer applications .
Q & A
Q. What is the role of this boronic ester in Suzuki-Miyaura cross-coupling reactions, and what experimental conditions are optimal for its use?
This compound serves as a boronic ester reagent in Suzuki-Miyaura couplings, enabling aryl- or heteroaryl-bond formation. Optimal conditions include palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or CsF), and anhydrous, degassed solvents like THF or DME at 60–90°C. Reaction progress should be monitored via TLC or LC-MS to confirm coupling efficiency .
Q. How is this compound synthesized, and what purification methods are recommended?
Synthesis typically involves borylation of a halogenated precursor (e.g., bromo-substituted dihydropyran) using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dba)₂ with PCy₃). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from 2-propanol. Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
Q. What analytical techniques are essential for confirming its structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H NMR (δ 1.0–1.3 ppm for methyl groups, δ 5.5–6.0 ppm for dihydropyran protons), ¹³C NMR (quartet for boron-bound carbons), and ¹¹B NMR (δ 28–32 ppm for boronic esters).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z 284.1994 for C₁₅H₂₇BO₃).
- Elemental Analysis : Verify boron content (~3.8% by ICP-OES) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data when using this compound in multi-step syntheses?
Discrepancies often arise from:
- Impurities : Trace palladium or unreacted boronic acid can alter reactivity. Purify via silica gel chromatography or treat with activated charcoal.
- Steric hindrance : The 2,2-dimethyl-dihydropyran group may slow coupling; optimize with bulkier ligands (e.g., XPhos) or elevated temperatures.
- Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques to prevent boronic ester decomposition .
Q. What strategies enhance regioselectivity in cross-coupling reactions involving this boronic ester?
Regioselectivity is influenced by:
- Substrate electronic effects : Electron-deficient aryl halides react faster.
- Catalyst tuning : Pd(OAc)₂ with SPhos ligand improves coupling with ortho-substituted substrates.
- Solvent polarity : Higher polarity solvents (e.g., DMF) favor oxidative addition in challenging cases. Pre-screen conditions using high-throughput experimentation (HTE) to map optimal parameters .
Q. How does the compound’s stability under varying pH and temperature conditions impact long-term storage?
Stability studies indicate:
- pH sensitivity : Hydrolysis occurs rapidly in acidic (pH < 5) or basic (pH > 9) conditions.
- Temperature : Store at –20°C under argon for long-term stability; avoid freeze-thaw cycles.
- Solid-state stability : X-ray crystallography (e.g., as in related dioxaborolanes) confirms no polymorphic transitions up to 100°C, but hygroscopicity necessitates desiccants .
Q. What computational methods predict its reactivity in novel catalytic systems?
DFT calculations (e.g., B3LYP/6-31G*) model:
- Boron-oxygen bond dissociation energies to assess hydrolysis resistance.
- Transition-state geometries for Suzuki-Miyaura coupling, guiding ligand design. Pair computational results with kinetic studies (e.g., Eyring plots) to validate predictions .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
